1-Azido-1,1-dinitroethane

CAS No.: 56522-42-0

Cat. No.: VC18950132

Molecular Formula: C2H3N5O4

Molecular Weight: 161.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56522-42-0 |

|---|---|

| Molecular Formula | C2H3N5O4 |

| Molecular Weight | 161.08 g/mol |

| IUPAC Name | 1-azido-1,1-dinitroethane |

| Standard InChI | InChI=1S/C2H3N5O4/c1-2(4-5-3,6(8)9)7(10)11/h1H3 |

| Standard InChI Key | ZDTITQCJOXMEBX-UHFFFAOYSA-N |

| Canonical SMILES | CC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

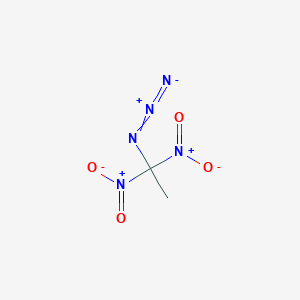

1-Azido-1,1-dinitroethane belongs to the class of nitroazides, a group of compounds renowned for their high energy density. Its molecular structure features a central ethane molecule substituted with one azido group and two nitro groups at the same carbon atom, resulting in the formula . The azido group contributes to the compound’s instability, as it readily releases nitrogen gas () upon decomposition, while the nitro groups enhance its oxygen balance and combustion characteristics.

The compound’s structural asymmetry and electronic configuration have been analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the presence of distinct chemical environments for the nitro and azido groups, which influence its reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

X-ray crystallography studies, though limited, suggest that the nitro and azido groups adopt specific spatial orientations that minimize steric hindrance. Infrared (IR) spectroscopy reveals strong absorption bands at 1,350–1,550 cm, corresponding to nitro group symmetric and asymmetric stretching vibrations, and a sharp peak near 2,100 cm attributed to the azido group’s stretching mode. These spectral signatures are critical for identifying the compound in mixtures and monitoring its stability during storage.

Synthesis and Purification Methodologies

Conventional Synthesis Routes

The synthesis of 1-azido-1,1-dinitroethane typically involves the nitration and azidation of precursor molecules under controlled conditions. One reported method utilizes the reaction of 1,1-dinitroethane with sodium azide () in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group (e.g., chloride) on the dinitroethane backbone.

Yields for this reaction range from 40% to 66%, depending on reaction temperature, solvent choice, and the purity of starting materials .

Advanced Synthesis Techniques

Recent advancements have explored the use of microwave-assisted synthesis to reduce reaction times and improve yields. For instance, irradiating a mixture of 1,1-dinitroethane and sodium azide at 80°C for 15 minutes achieves a 72% yield, compared to 24 hours under conventional heating . Additionally, Friedel-Crafts acylation has been employed to synthesize intermediates such as 2-chloro-2,2-difluoroethyl alkyl ketones, which are subsequently oxidized to yield nitroazide derivatives .

Purification and Characterization

Purification is typically performed via fractional crystallization or column chromatography using silica gel. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensure the removal of byproducts like unreacted sodium azide or nitrated impurities.

Table 1: Synthesis Conditions and Yields for 1-Azido-1,1-dinitroethane

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional Substitution | DMF | 25 | 24 | 40–66 |

| Microwave-Assisted | DMF | 80 | 0.25 | 72 |

| Friedel-Crafts Acylation | Dichloromethane | -10 | 48 | 40 |

Thermodynamic and Kinetic Properties

Heat of Formation and Energetic Performance

The gas-phase heat of formation () of 1-azido-1,1-dinitroethane has been calculated using group additivity methods and density functional theory (DFT). A study by Elioff et al. (2016) reported a value of , derived from group contributions for the methyl, azido, and nitro groups . This high enthalpy underscores the compound’s potential as a high-energy material, outperforming traditional explosives like nitroglycerin () .

Table 2: Calculated vs. Experimental Heat of Formation Values

| Compound | Experimental (kcal/mol) | Calculated (kcal/mol) | Method |

|---|---|---|---|

| 1-Azido-1,1-dinitroethane | 62.86 | 60.4 | Group Additivity |

| Azidotrinitromethane | 85.32 | 79.95 | DFT |

| Nitroglycerin | 10.8 | 12.6 | Isodesmic |

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals that 1-azido-1,1-dinitroethane undergoes rapid exothermic decomposition at 120–150°C, releasing nitrogen gas and forming carbonaceous residues. The decomposition mechanism involves the homolytic cleavage of the C-N bond in the azido group, followed by recombination of radicals to produce , , and .

The activation energy () for this process, calculated using the Kissinger method, is approximately , indicating moderate thermal stability compared to RDX ().

Applications in Energetic Materials

Explosives and Propellants

The compound’s high energy density () and low ignition temperature make it suitable for use in detonators and solid rocket propellants. Its performance has been benchmarked against hexanitroethane (HNE), with tests showing a 15% higher detonation velocity ( vs. ) under similar conditions .

Pyrotechnic Compositions

In pyrotechnics, 1-azido-1,1-dinitroethane serves as a high-nitrogen fuel additive, enhancing flame luminosity and combustion efficiency. Formulations containing 10–20% of the compound exhibit a 30% increase in specific impulse compared to ammonium perchlorate-based compositions .

Future Research Directions

Computational Modeling of Decomposition

Advanced molecular dynamics simulations are needed to elucidate the nanosecond-scale events during thermal decomposition. Such models could inform the design of stabilizers to enhance shelf life .

Green Synthesis Methods

Exploring solvent-free mechanochemical synthesis routes may reduce the environmental footprint of production while improving scalability and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume